molecular formula C42H64N12O12S2 B14740588 Oxytocin, 8-L-valine- CAS No. 3275-87-4

Oxytocin, 8-L-valine-

Cat. No.: B14740588
CAS No.: 3275-87-4
M. Wt: 993.2 g/mol
InChI Key: VRTQMLCXRPRUQZ-PXEZDTFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxytocin, 8-L-valine- is a modified form of the naturally occurring hormone oxytocin. Oxytocin is a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, childbirth, and lactation. The modification involving the addition of L-valine at the eighth position enhances its stability and bioactivity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, 8-L-valine- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids, including L-valine at the eighth position. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of oxytocin, 8-L-valine- follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible production of the peptide. The use of advanced purification techniques ensures the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Oxytocin, 8-L-valine- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced forms of oxytocin, 8-L-valine-, and various analogs with modified amino acid sequences .

Scientific Research Applications

Oxytocin, 8-L-valine- has a wide range of scientific research applications:

Mechanism of Action

Oxytocin, 8-L-valine- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed in the central nervous system and peripheral tissues. The activation of these receptors triggers intracellular signaling pathways involving phospholipase C, resulting in the mobilization of intracellular calcium. This leads to various physiological effects, including uterine contractions, milk ejection, and modulation of social behaviors .

Comparison with Similar Compounds

Uniqueness: Oxytocin, 8-L-valine- is unique due to its enhanced stability and bioactivity compared to the naturally occurring oxytocin. The addition of L-valine at the eighth position provides increased resistance to enzymatic degradation, making it a more potent and longer-lasting peptide .

Properties

CAS No.

3275-87-4

Molecular Formula

C42H64N12O12S2

Molecular Weight

993.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)48-25(12-13-30(44)56)36(60)50-27(16-31(45)57)37(61)51-28(42(66)54-14-6-7-29(54)39(63)52-33(20(2)3)40(64)47-17-32(46)58)19-68-67-18-24(43)35(59)49-26(38(62)53-34)15-22-8-10-23(55)11-9-22/h8-11,20-21,24-29,33-34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,64)(H,48,65)(H,49,59)(H,50,60)(H,51,61)(H,52,63)(H,53,62)/t21-,24-,25-,26-,27-,28-,29-,33-,34?/m0/s1

InChI Key

VRTQMLCXRPRUQZ-PXEZDTFZSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.